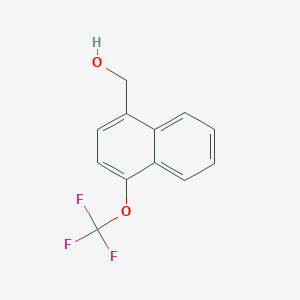
1-(Trifluoromethoxy)naphthalene-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)naphthalene-4-methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-4-methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield naphthalene-4-carboxylic acid, while substitution reactions can introduce new functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)naphthalene-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethoxy)naphthalene-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(trifluoromethoxy)naphthalene: This compound shares the trifluoromethoxy group but differs in the presence of a methyl group instead of a methanol group.
4-(Trifluoromethoxy)-1-naphthyl]methanol: Similar in structure but with variations in the position of the trifluoromethoxy group.
Uniqueness: 1-(Trifluoromethoxy)naphthalene-4-methanol is unique due to the specific positioning of the trifluoromethoxy and methanol groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H9F3O2 |
|---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
[4-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6,16H,7H2 |
InChI-Schlüssel |
RVUZRSMTUAAVOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)



![1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
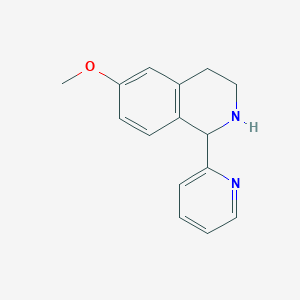
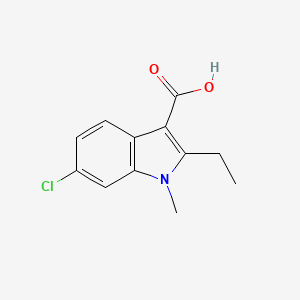
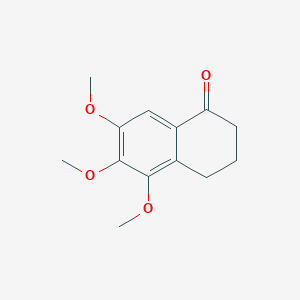
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
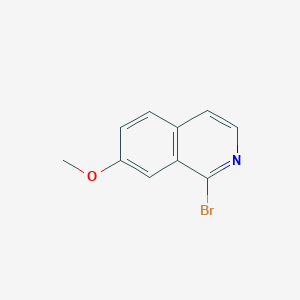
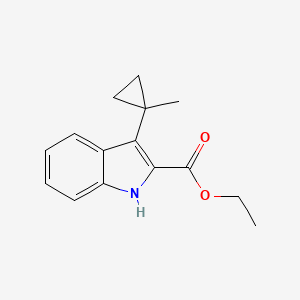
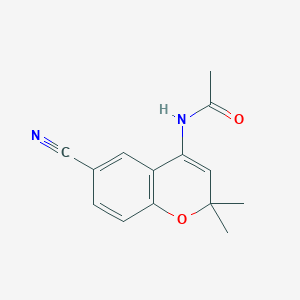
![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
